4-Chloro-2-methoxy-7,8-dihydroquinazolin-6(5H)-one
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Overview
Description
4-Chloro-2-methoxy-7,8-dihydroquinazolin-6(5H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxy-7,8-dihydroquinazolin-6(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroaniline and methoxyacetic acid.
Cyclization: The key step involves the cyclization of the intermediate to form the quinazolinone core. This can be achieved through various cyclization reactions, often under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxy-7,8-dihydroquinazolin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chlorine atom at the 4-position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxy-7,8-dihydroquinazolin-6(5H)-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazolin-2-one: Another quinazolinone derivative with similar structural features.
2-Methoxyquinazolin-4-one: A compound with a methoxy group at the 2-position and a quinazolinone core.
Uniqueness
4-Chloro-2-methoxy-7,8-dihydroquinazolin-6(5H)-one is unique due to the specific combination of functional groups and its potential biological activities. The presence of both a chlorine atom and a methoxy group can influence its chemical reactivity and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H9ClN2O2 |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
4-chloro-2-methoxy-7,8-dihydro-5H-quinazolin-6-one |
InChI |
InChI=1S/C9H9ClN2O2/c1-14-9-11-7-3-2-5(13)4-6(7)8(10)12-9/h2-4H2,1H3 |
InChI Key |
MMRQGBDXRULHOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(CC(=O)CC2)C(=N1)Cl |
Origin of Product |
United States |
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